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Compound of Interest

Compound Name: JG-365

Cat. No.: B1672832 Get Quote

In-Depth Technical Guide: JG-365
For Researchers, Scientists, and Drug Development Professionals

Abstract
JG-365 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme

essential for the viral life cycle. This document provides a comprehensive technical overview of

JG-365, including its chemical properties, mechanism of action, and available biological data.

Detailed experimental methodologies for relevant assays are also presented to facilitate further

research and development.

Chemical Properties
JG-365 is a peptidomimetic compound featuring a hydroxyethylamine isostere, a common

structural motif in HIV protease inhibitors. This core structure mimics the transition state of the

natural substrate of the HIV protease, leading to high-affinity binding and potent inhibition.
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Property Value Reference

CAS Number 132748-20-0 [1][2]

Molecular Formula C42H68N8O11 [1][2]

Molecular Weight 861.04 g/mol [1][2]

IUPAC Name

methyl (2S,3S,5S)-5-((S)-2-

((S)-3-amino-2-((S)-2-hydroxy-

3-(4-

methoxyphenyl)propanamido)p

ropanamido)-N,3-

dimethylbutanamido)-2-

hydroxy-1,6-diphenylhexan-3-

ylcarbamate

Synonyms JG365 [1][2]

Mechanism of Action
JG-365 functions as a competitive inhibitor of the HIV-1 protease. The HIV protease is an

aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-

Pol) into mature, functional proteins and enzymes. This cleavage is a critical step in the viral

maturation process, enabling the assembly of new, infectious virions.

By binding to the active site of the HIV protease, JG-365 prevents the processing of these

polyproteins, leading to the production of immature, non-infectious viral particles. The

hydroxyethylamine moiety of JG-365 is crucial for its inhibitory activity, as it mimics the

tetrahedral transition state of the peptide bond cleavage reaction catalyzed by the protease.

Signaling Pathway
The primary mechanism of action of JG-365 is the direct inhibition of the HIV protease enzyme,

which is a key component of the viral replication cycle. This action is intracellular, occurring

within HIV-infected cells where viral proteins are being synthesized. The inhibition of the

protease disrupts the viral maturation process.
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Caption: Inhibition of HIV Protease by JG-365.

Biological Activity
Enzymatic Activity
JG-365 is a highly potent inhibitor of HIV-1 protease.

Parameter Value Reference

Ki 0.24 nM

No publicly available peer-reviewed data for IC50 values in cell-based assays were found at

the time of this writing.

Experimental Protocols
HIV-1 Protease Enzymatic Assay (General Protocol)
This protocol is a representative method for determining the inhibitory activity of compounds

against HIV-1 protease. The specific conditions used for JG-365 may have varied.

Objective: To determine the Ki of an inhibitor for HIV-1 protease.

Materials:
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Recombinant HIV-1 Protease

Fluorogenic peptide substrate (e.g., Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)

Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.

Test compound (JG-365)

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Serially dilute the test compound in Assay Buffer to achieve a range of concentrations.

In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a

positive control (no inhibitor) and a negative control (no enzyme).

Add the HIV-1 protease to all wells except the negative control.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate to all wells.

Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths in a kinetic mode for a set period (e.g., 30 minutes).

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time

curves.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the

concentration and Km of the substrate.
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Caption: Workflow for HIV-1 Protease Enzymatic Assay.

Antiviral Cell-Based Assay (General Protocol)
This protocol outlines a general method for assessing the antiviral activity of a compound in a

cell culture system.

Objective: To determine the IC50 of a compound against HIV replication in a cellular context.
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Materials:

HIV-permissive cell line (e.g., MT-4, CEM-SS)

HIV-1 viral stock

Cell culture medium

Test compound (JG-365)

96-well cell culture plates

Reagent to quantify cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)

Procedure:

Seed the cells in a 96-well plate at a predetermined density.

Prepare serial dilutions of the test compound in cell culture medium.

Add the diluted compound to the cells.

Infect the cells with a known amount of HIV-1. Include uninfected control wells.

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7

days).

After incubation, quantify the extent of viral replication. This can be done by:

Measuring cell viability: In the presence of an effective antiviral, cells will be protected from

virus-induced cytopathic effects.

Measuring a viral marker: The amount of a viral protein, such as p24 capsid protein, in the

culture supernatant can be quantified by ELISA.

Determine the IC50 value by plotting the percentage of inhibition of viral replication against

the logarithm of the compound concentration.
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Synthesis
The synthesis of JG-365 involves multi-step organic synthesis, characteristic of peptidomimetic

compounds. A key step is the stereoselective formation of the hydroxyethylamine core. While a

specific, detailed synthesis for JG-365 is not readily available in the public domain, the general

approach for synthesizing hydroxyethylamine-based HIV protease inhibitors involves the

coupling of protected amino acid fragments and the introduction of the hydroxyethylamine

isostere, often derived from a chiral amino alcohol precursor.

Conclusion
JG-365 is a potent, peptidomimetic inhibitor of HIV-1 protease. Its high affinity for the enzyme,

as indicated by its low nanomolar Ki value, establishes it as a significant compound in the study

of HIV therapeutics. Further investigation into its cellular activity, pharmacokinetic properties,

and resistance profile is warranted to fully elucidate its potential as a drug candidate. The

experimental protocols provided herein offer a foundation for such future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1672832?utm_src=pdf-body
https://www.benchchem.com/product/b1672832?utm_src=pdf-body
https://www.benchchem.com/product/b1672832?utm_src=pdf-body
https://www.benchchem.com/product/b1672832?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Discovery_and_development_of_HIV-protease_inhibitors
https://www.mdpi.com/2218-273X/11/11/1584
https://www.benchchem.com/product/b1672832#jg-365-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1672832#jg-365-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1672832#jg-365-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1672832#jg-365-cas-number-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672832?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

